molecular formula C12H16INZn B13908563 4-[(1-Piperidino)methyl]phenylzinc iodide

4-[(1-Piperidino)methyl]phenylzinc iodide

Cat. No.: B13908563
M. Wt: 366.5 g/mol
InChI Key: MWCFKOUVTBULJQ-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1-Piperidino)methyl]phenylzinc iodide typically involves the reaction of 4-[(1-Piperidino)methyl]phenyl iodide with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and ensure the stability of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-[(1-Piperidino)methyl]phenylzinc iodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond formed between the phenyl ring and the coupling partner .

Scientific Research Applications

4-[(1-Piperidino)methyl]phenylzinc iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1-Piperidino)methyl]phenylzinc iodide involves its role as a nucleophile in substitution and coupling reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of new bonds by stabilizing the transition state and lowering the activation energy of the reaction .

Comparison with Similar Compounds

  • 4-[(1-Piperidino)methyl]phenylmagnesium bromide
  • 4-[(1-Piperidino)methyl]phenylboronic acid

Comparison: Compared to its similar compounds, 4-[(1-Piperidino)methyl]phenylzinc iodide is unique due to its specific reactivity and stability under various reaction conditions. Its zinc-based structure provides distinct advantages in terms of selectivity and efficiency in coupling reactions .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

iodozinc(1+);1-(phenylmethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N.HI.Zn/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h3-4,7-8H,2,5-6,9-11H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCFKOUVTBULJQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=[C-]C=C2.[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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